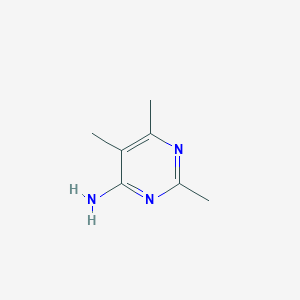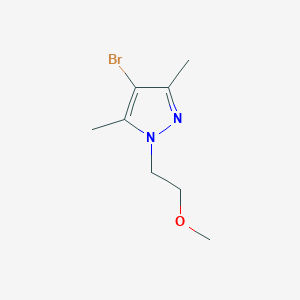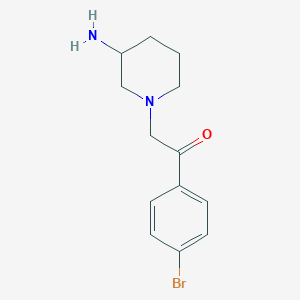
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one (abbreviated as 2-APB) is a synthetic compound that has a range of applications in scientific research. It belongs to the class of organic compounds known as piperidines, which are cyclic compounds consisting of a nitrogen atom and four carbon atoms. 2-APB is a derivative of the naturally occurring neurotransmitter, serotonin, and has been used in a variety of studies related to cellular signaling and the effects of hormones on cells.
Applications De Recherche Scientifique
Neuroprotective Agents
A study by Gitto et al. (2014) explored the synthesis of derivatives similar to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one. They synthesized a library of compounds and found significant binding affinity at nanomolar concentrations in GluN2B-containing NMDA receptors. These compounds, particularly ligand 35, showed potential as neuroprotective agents due to their antioxidant effects and antagonistic effects on NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices (Gitto et al., 2014).
Polymer Chemistry
Hawker and Fréchet (1990) described the use of similar compounds in the novel convergent growth approach to dendritic macromolecules. They utilized a synthetic pathway involving benzylic bromide, which is structurally related to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, for the preparation of polyether dendritic fragments. This approach allowed for control over the placement of peripheral groups in the resulting hyperbranched macromolecules (Hawker & Fréchet, 1990).
Fluorescent Chemosensors
Shylaja et al. (2020) developed a fluorescent chemosensor based on a derivative of 2-aminopyridine-3-carbonitrile, which shares structural features with 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one. This chemosensor was effective in detecting Fe3+ ions and picric acid in nanomolar limits, demonstrating the utility of such compounds in sensitive detection applications (Shylaja et al., 2020).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives, which are structurally similar to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, for their corrosion inhibition performance on iron metal. They utilized quantum chemical calculations and molecular dynamics simulations to evaluate the interaction strength and inhibition efficiency, demonstrating the potential application of such compounds in material science and engineering (Kaya et al., 2016).
Propriétés
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h3-6,12H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHSTUOTJYAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
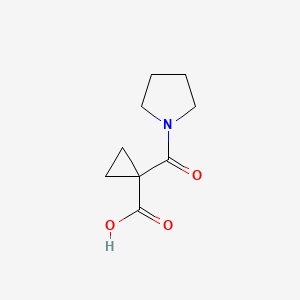
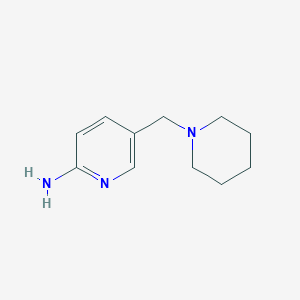
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
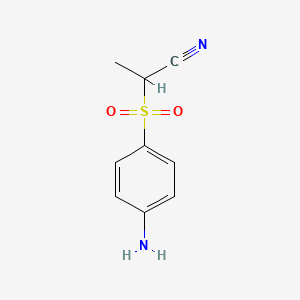
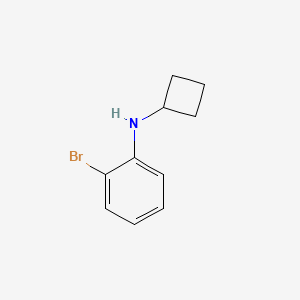


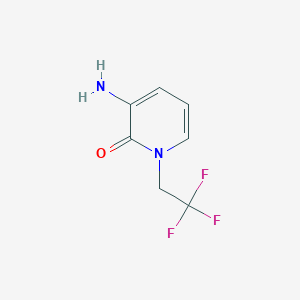
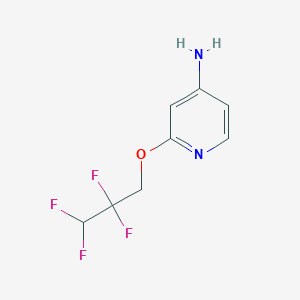
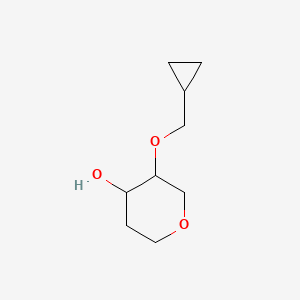
![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)
